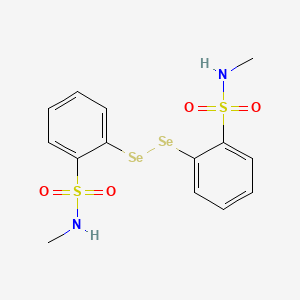
Benzenesulfonamide, 2,2'-diselenobis[N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2,2’-diselenobis[N-methyl- is a compound that belongs to the class of organoselenium compounds It is characterized by the presence of selenium atoms in its structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- typically involves the reaction of benzenesulfonamide derivatives with selenium-containing reagents. One common method includes the use of diselenides as the selenium source. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperature and pressure to ensure the desired product formation .
Industrial Production Methods
Industrial production of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,2’-diselenobis[N-methyl- undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted sulfonamides. These products retain the unique properties of the parent compound and can be further utilized in various applications .
Scientific Research Applications
Benzenesulfonamide, 2,2’-diselenobis[N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can result in the inhibition of enzymes such as carbonic anhydrase, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenesulfonamide, 2,2’-diselenobis[N-methyl- include:
- Benzenesulfonamide
- Benzenesulfonamide, 2-methyl-
- Benzenesulfonamide, 2,2’-diselenobis[N-(1,1-dimethylethyl)-
Uniqueness
The uniqueness of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- lies in its selenium content, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
CAS No. |
199605-34-0 |
|---|---|
Molecular Formula |
C14H16N2O4S2Se2 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-methyl-2-[[2-(methylsulfamoyl)phenyl]diselanyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S2Se2/c1-15-21(17,18)11-7-3-5-9-13(11)23-24-14-10-6-4-8-12(14)22(19,20)16-2/h3-10,15-16H,1-2H3 |
InChI Key |
CGNYZVGWMLCIRP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















